molecular formula C29H29ClN2O5 B217306 Saframycin Y2b CAS No. 107140-34-1

Saframycin Y2b

Cat. No. B217306
CAS RN: 107140-34-1
M. Wt: 1125.2 g/mol
InChI Key: HYDKDPMTUAFIPY-LGMIRFABSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saframycin Y2b is a natural product that belongs to the family of saframycin antibiotics. It was first isolated from the culture broth of Streptomyces lavendulae in 1976 and has since been extensively studied for its therapeutic potential. Saframycin Y2b exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of Saframycin Y2b is not fully understood. However, it is believed that Saframycin Y2b exerts its antibacterial activity by inhibiting bacterial DNA synthesis. Saframycin Y2b is also believed to exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Saframycin Y2b exhibits several biochemical and physiological effects. It has been shown to inhibit bacterial DNA synthesis, induce apoptosis in cancer cells, and inhibit the growth of tumor cells. Saframycin Y2b has also been shown to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

Saframycin Y2b has several advantages for lab experiments. It exhibits potent antibacterial and antitumor activities, making it an attractive candidate for drug development. Saframycin Y2b is also relatively easy to synthesize in the laboratory. However, Saframycin Y2b has several limitations for lab experiments. It is a highly toxic compound, which makes it difficult to work with. Saframycin Y2b is also unstable in aqueous solutions, which limits its use in certain experiments.

Future Directions

There are several future directions for research on Saframycin Y2b. One direction is to investigate the mechanism of action of Saframycin Y2b in more detail. Another direction is to explore the potential use of Saframycin Y2b in combination with other antibiotics or chemotherapeutic agents. Additionally, further research is needed to determine the safety and efficacy of Saframycin Y2b in animal models and clinical trials.

Synthesis Methods

The synthesis of Saframycin Y2b is a complex process that involves several steps. The first step involves the fermentation of Streptomyces lavendulae to obtain the culture broth. The culture broth is then extracted with organic solvents to obtain the crude extract. The crude extract is further purified using various chromatographic techniques to obtain pure Saframycin Y2b.

Scientific Research Applications

Saframycin Y2b has been extensively studied for its therapeutic potential. It exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Saframycin Y2b also exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

107140-34-1

Product Name

Saframycin Y2b

Molecular Formula

C29H29ClN2O5

Molecular Weight

1125.2 g/mol

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,12R,13R,14S)-12-cyano-14-[[(2S)-1-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methylamino]-1-oxopropan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide

InChI

InChI=1S/C58H64N10O14/c1-20-45(69)26-14-30-42-38-28(47(71)22(3)55(81-11)51(38)75)13-29(65(42)7)32(16-59)67(30)34(36(26)49(73)53(20)79-9)19-63-58(78)25(6)64-41-39-40(52(76)56(82-12)23(4)48(39)72)43-31-15-27-37(50(74)54(80-10)21(2)46(27)70)35(18-62-57(77)24(5)61)68(31)33(17-60)44(41)66(43)8/h24-25,29-35,41-44,64H,13-15,18-19,61H2,1-12H3,(H,62,77)(H,63,78)/t24-,25-,29+,30-,31-,32-,33-,34-,35-,41-,42+,43+,44-/m0/s1

InChI Key

HYDKDPMTUAFIPY-LGMIRFABSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C([C@@H]([C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)[C@H](C)N)C#N)N[C@@H](C)C(=O)NC[C@H]6C7=C(C[C@@H]8N6[C@H]([C@H]9CC1=C([C@@H]8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC

synonyms

saframycin Y2-b
saframycin Y2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.